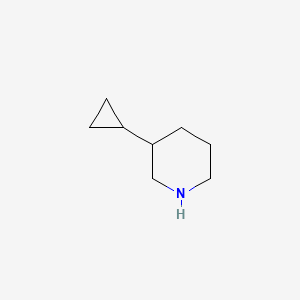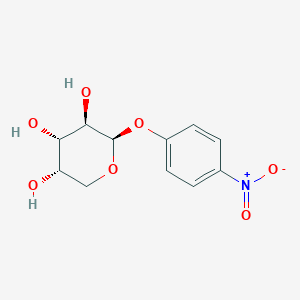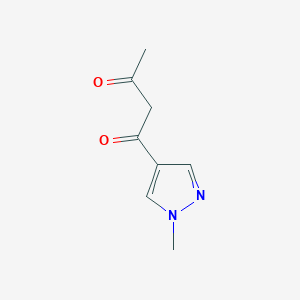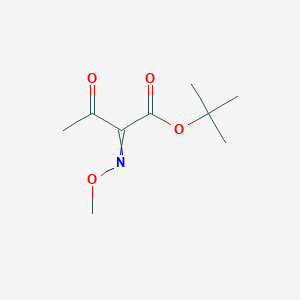![molecular formula C12H16F2N2 B1422873 1-[(2,6-Difluorophényl)méthyl]pipéridine-3-amine CAS No. 1247704-00-2](/img/structure/B1422873.png)
1-[(2,6-Difluorophényl)méthyl]pipéridine-3-amine
Vue d'ensemble
Description
“1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine” is a chemical compound with the CAS Number: 1247704-00-2 . It is used in the pharmaceutical industry and plays a significant role in drug design .
Synthesis Analysis
Piperidines, such as “1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular weight of “1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine” is 226.27 . The InChI Code is 1S/C12H16F2N2/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16/h1,4-5,9H,2-3,6-8,15H2 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique
Synthèse de composés pharmaceutiques
Le composé sert d’intermédiaire clé dans la synthèse de divers produits pharmaceutiques. Son noyau pipéridine est un motif courant en chimie médicinale, souvent utilisé pour améliorer les propriétés pharmacocinétiques des médicaments . Le groupe difluorophényle peut contribuer à la lipophilie et à la stabilité métabolique des composés résultants.
Développement de médicaments pour le système nerveux central (SNC)
Les dérivés de la pipéridine sont connus pour avoir une activité significative au niveau du SNC. Les caractéristiques structurelles de la « 1-[(2,6-Difluorophényl)méthyl]pipéridine-3-amine » en font un précurseur précieux dans le développement de médicaments pour le SNC, ciblant potentiellement les troubles neurologiques tels que la maladie d’Alzheimer, la maladie de Parkinson et la schizophrénie .
Agents anti-inflammatoires
La capacité du composé à être transformé en divers dérivés en fait un candidat pour le développement d’agents anti-inflammatoires. En modifiant le cycle pipéridine ou la partie difluorophényle, les chercheurs peuvent synthétiser de nouvelles molécules ayant des propriétés anti-inflammatoires potentielles .
Activité antimicrobienne
Les dérivés de la pipéridine ont été explorés pour leurs propriétés antimicrobiennes. “this compound” pourrait être utilisé comme point de départ pour créer de nouveaux agents antimicrobiens qui combattent les souches résistantes de bactéries et d’autres agents pathogènes .
Recherche sur le cancer
L’adaptabilité structurelle de ce composé permet la création de nouveaux agents anticancéreux. Ses dérivés peuvent être conçus pour interférer avec des voies spécifiques impliquées dans la prolifération et la survie des cellules cancéreuses .
Produits chimiques agricoles
Dans le secteur agricole, les dérivés de la pipéridine peuvent être utilisés pour développer de nouveaux pesticides ou herbicides. Le squelette du composé peut être modifié pour cibler des ravageurs ou des mauvaises herbes spécifiques, améliorant ainsi les stratégies de protection des cultures .
Safety and Hazards
Orientations Futures
Piperidines are crucial in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Analyse Biochimique
Biochemical Properties
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors in the central nervous system, influencing neurotransmitter release and uptake . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.
Cellular Effects
The effects of 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular calcium levels and cyclic AMP (cAMP) production. These changes can affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine exerts its effects through specific binding interactions with biomolecules . It can act as an agonist or antagonist at different receptor sites, leading to either activation or inhibition of downstream signaling pathways. Additionally, it may inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, thereby modulating neurotransmitter levels in the synaptic cleft.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to the compound can lead to adaptive changes in cellular responses, including receptor desensitization or upregulation.
Dosage Effects in Animal Models
The effects of 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine vary with different dosages in animal models . At low doses, it may exhibit therapeutic effects, such as analgesia or anxiolysis. At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects are often observed, where a minimal effective dose is required to achieve the desired pharmacological response.
Metabolic Pathways
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine is involved in several metabolic pathways . It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes or cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. The compound’s localization and accumulation in specific tissues can influence its overall pharmacological profile.
Subcellular Localization
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16/h1,4-5,9H,2-3,6-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQNAXKHJLRDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![alpha-D-Glc-[1->6]-alpha-D-glc-[1->4]-alpha-D-glc-[1->4]-beta-D-glc-1->O-cete](/img/structure/B1422793.png)




![2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B1422803.png)
![2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide](/img/structure/B1422804.png)

![Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B1422807.png)

